molecular formula C10H12O3 B7938991 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

Cat. No.: B7938991
M. Wt: 180.20 g/mol
InChI Key: RTYQTTPTUBTOOF-UHFFFAOYSA-N
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Description

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is a phenolic compound with a hydroxyprop-1-enyl group attached to the benzene ring. This compound is known for its potential biological activities and is often studied for its various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions . This multicomponent reaction is efficient and yields the desired compound with high atom economy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions and the use of sustainable starting materials, are likely to be employed to ensure efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol is unique due to its specific structural features, such as the hydroxyprop-1-enyl group and the methoxyphenol moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-hydroxyprop-1-enyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYQTTPTUBTOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 2
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 3
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5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 4
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5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 5
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol

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